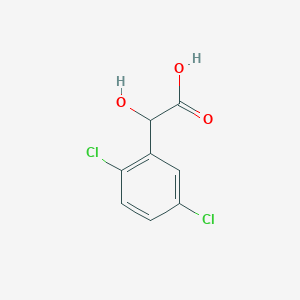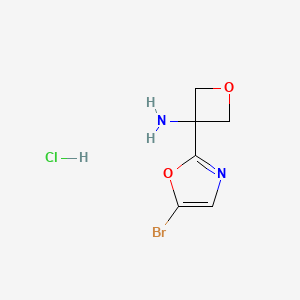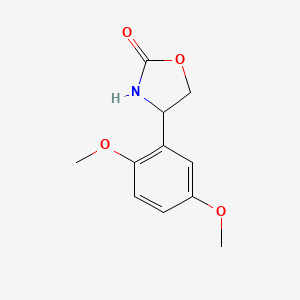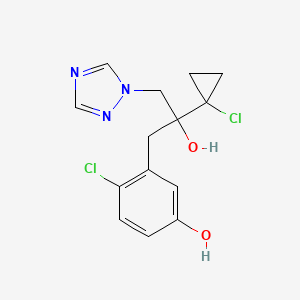
3-Des-(triazolothiono) 3-(1,2,4-Thiazol-1-yl) 4'-Hydroxy Prothioconazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol is a complex organic compound with a molecular formula of C14H15Cl2N3O2 and a molecular weight of 328.2
准备方法
The synthesis of 4-chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol typically involves multiple steps. One common method involves the nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone with 1,2,4-triazole . The reaction conditions often include the use of solvents like dichloromethane and methanol, and the process is carried out at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
4-chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, leading to the formation of dihydro derivatives.
Substitution: The chlorocyclopropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including agricultural fungicides like prothioconazole.
Biology: The compound’s structural features make it a valuable tool in studying enzyme inhibition and receptor binding.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to specific active sites, inhibiting enzyme activity or modulating receptor function. The chlorocyclopropyl group may enhance the compound’s binding affinity and specificity, contributing to its overall biological activity .
相似化合物的比较
Similar compounds to 4-chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol include:
2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol: This compound shares the chlorocyclopropyl and triazole features but differs in the phenolic substitution.
1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one: This compound is an intermediate in the synthesis of prothioconazole and has similar structural elements.
2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1H-1,2,4-triazole: Another related compound with similar functional groups but different substitution patterns.
The uniqueness of 4-chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C14H15Cl2N3O2 |
|---|---|
分子量 |
328.2 g/mol |
IUPAC 名称 |
4-chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol |
InChI |
InChI=1S/C14H15Cl2N3O2/c15-12-2-1-11(20)5-10(12)6-14(21,13(16)3-4-13)7-19-9-17-8-18-19/h1-2,5,8-9,20-21H,3-4,6-7H2 |
InChI 键 |
SNUVNTFOEHWABV-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C(CC2=C(C=CC(=C2)O)Cl)(CN3C=NC=N3)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


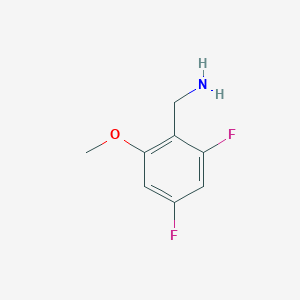
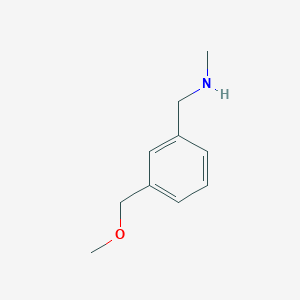
![3-[1-(Trifluoromethyl)cyclobutyl]pyridine](/img/structure/B15320172.png)
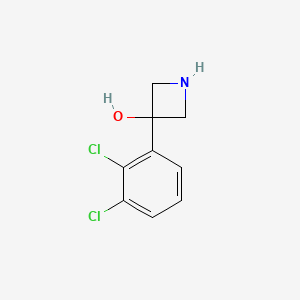

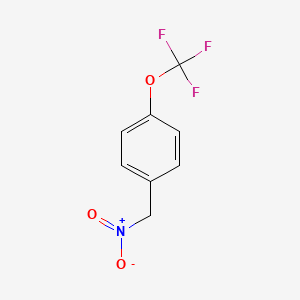
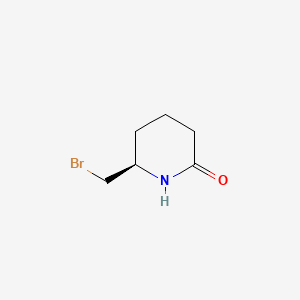

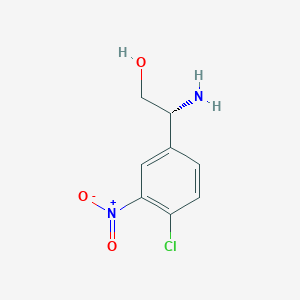
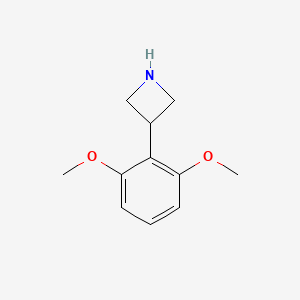
![2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B15320223.png)
